N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide
Description
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide is a synthetic sulfonamide derivative featuring a pyrazine-substituted imidazole core linked to a cyclopropane sulfonamide group via an ethyl chain. The compound’s design integrates heterocyclic and sulfonamide moieties, which are common in medicinal chemistry for their diverse biological activities, including antimicrobial, antifungal, and antiparasitic properties. Its structural uniqueness lies in the pyrazine ring (a nitrogen-rich aromatic system) and the cyclopropane sulfonamide group, which may enhance rigidity and metabolic stability compared to linear alkyl chains .
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c18-20(19,10-1-2-10)16-6-8-17-7-5-15-12(17)11-9-13-3-4-14-11/h3-5,7,9-10,16H,1-2,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXWLSHWVGKPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazine and imidazole rings have been studied for their anti-tubercular activity against mycobacterium tuberculosis h37ra.
Mode of Action
It is known that compounds with pyrazine and imidazole rings can interact with their targets to exert their effects
Biological Activity
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of a cyclopropanesulfonamide structure with both imidazole and pyrazine moieties. This structural configuration is significant as it enhances the compound's interaction with various biological targets, making it a promising candidate for drug development.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the Imidazole Ring : Utilizing appropriate precursors to form the imidazole structure.
- Attachment of Pyrazine : Incorporating the pyrazine moiety through specific coupling reactions.
- Cyclopropane Sulfonamide Formation : Finalizing the structure by introducing the cyclopropane sulfonamide group.
This synthetic approach allows for modifications that can enhance biological activity and improve pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to inhibit various bacterial strains effectively. The presence of the pyrazine ring may contribute to enhanced antimicrobial activity against pathogens such as Mycobacterium tuberculosis.
Anticancer Potential
This compound is being investigated for its anticancer properties. Compounds with imidazole and pyrazine structures have demonstrated selective inhibition against cancer cell lines in vitro. For example, studies have shown that related imidazole derivatives can inhibit tumor-associated carbonic anhydrases (CAs), which are crucial in cancer cell proliferation and survival.
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | TBD |
| Imatinib | Tyrosine kinase inhibitor | 0.1 |
| Acetazolamide | Carbonic anhydrase inhibitor | 0.5 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Interference with Protein Interactions : The unique structure may enable it to disrupt protein-protein interactions critical for cancer cell survival.
Case Studies
Several studies have explored the biological activity of compounds with similar structures:
- Study on Antimicrobial Efficacy : A series of sulfonamide derivatives were tested against Mycobacterium tuberculosis, revealing significant inhibitory concentrations (IC50 values ranging from 1.35 to 4.00 µM) for some derivatives, indicating potential for further development in tuberculosis treatment .
- Anticancer Activity Assessment : In vitro studies on related imidazole derivatives demonstrated promising results against various cancer cell lines, with some compounds showing IC50 values as low as 2.3 µM compared to standard treatments like doxorubicin .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Comparisons
Heterocyclic Substituents
- Pyrazine vs. Pyridine/Pyrimidine : The target compound’s pyrazine ring (two nitrogen atoms in a six-membered ring) offers distinct electronic and steric properties compared to pyridine (one nitrogen) in or pyrimidine (two nitrogens at 1,3-positions) in . Pyrazine’s electron-deficient nature may enhance interactions with biological targets, such as enzymes or receptors, through π-π stacking or hydrogen bonding .
- Imidazole Core: The imidazole ring is a common pharmacophore in antifungals () and antiparasitics (). The substitution at the 2-position (pyrazine in the target vs. chloroquinoline in ) critically influences target selectivity and potency.
Sulfonamide vs. Carboxamide/Nitro Groups
- The cyclopropanesulfonamide group in the target compound likely improves metabolic stability compared to carboxamide derivatives () due to the sulfonamide’s resistance to hydrolysis. Cyclopropane’s rigidity may also optimize binding pocket occupancy .
- In contrast, nitroimidazoles like EF5 () rely on nitro-group reduction under hypoxia for activity, a mechanism absent in sulfonamides. This suggests divergent therapeutic applications (e.g., hypoxia imaging vs. antimicrobial action).
Linker Flexibility
Research Findings and Implications
Antifungal and Antimicrobial Potential
- The target compound’s sulfonamide group shares functional similarities with sulfadiazine prodrugs (), which inhibit dihydropteroate synthase in bacteria. However, the pyrazine-imidazole core may broaden its spectrum to include fungi, akin to nitrofuran derivatives () .
- Unlike nitrofurans, the absence of a nitro group in the target compound could reduce toxicity risks, a common limitation of nitroheterocycles .
Pharmacokinetic Advantages
- The cyclopropane ring may enhance blood-brain barrier penetration compared to bulkier groups (e.g., pentafluoropropyl in EF5), though this requires experimental validation .
- Compared to chloroquinoline derivatives (), the sulfonamide group could improve aqueous solubility, facilitating oral bioavailability.
Preparation Methods
Molecular Topology
The target compound features three distinct domains:
Retrosynthetic Disconnections
Two strategic bond cleavages emerge from retrosynthetic analysis (Figure 1):
- Disconnection A : Separation at the imidazole C2 position yields pyrazine-2-carbaldehyde and 1-(2-aminoethyl)imidazole intermediates
- Disconnection B : Cleavage of the sulfonamide N-S bond produces cyclopropanesulfonyl chloride and 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethanamine
Synthetic Methodologies
Route 1: Sequential Heterocycle Assembly
This four-step approach adapts methods from EP3190116A1 for analogous pyrazine-imidazole systems:
Step 1 : Pyrazine-2-carbaldehyde Synthesis
Pyrazine undergoes directed ortho-metalation with LDA at -78°C, followed by DMF quenching to install formyl group (Yield: 74%)
Step 2 : Imidazole Ring Formation
Condensation with ammonium acetate in glacial acetic acid (120°C, 6h) produces 2-(pyrazin-2-yl)-1H-imidazole:
\$$ \text{CHO-C}4\text{H}3\text{N}2 + \text{NH}4\text{OAc} \rightarrow \text{C}7\text{H}6\text{N}4 + 3\text{H}2\text{O} \$$
Step 3 : Ethyl Spacer Installation
Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine couples 2-bromoethanol to imidazole N1:
\$$ \text{C}7\text{H}6\text{N}4 + \text{HOCH}2\text{CH}2\text{Br} \xrightarrow{\text{DEAD, PPh}3} \text{C}9\text{H}{10}\text{BrN}_4\text{O} \$$
Step 4 : Sulfonamide Coupling
Reaction with cyclopropanesulfonyl chloride in presence of DIPEA (Dichloromethane, 0°C→RT) affords final product:
\$$ \text{C}9\text{H}{10}\text{BrN}4\text{O} + \text{C}3\text{H}5\text{SO}2\text{Cl} \rightarrow \text{C}{12}\text{H}{15}\text{N}5\text{O}2\text{S} + \text{HBr} \$$
Optimization Data
| Step | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | -78→25 | 2 | 74 | 92 |
| 2 | 120 | 6 | 58 | 85 |
| 3 | 0→25 | 12 | 41 | 88 |
| 4 | 0→25 | 4 | 68 | 95 |
Route 2: Convergent Synthesis via Buchwald-Hartwig Amination
Adapting WO2020165834A1 methodology, this route employs palladium-catalyzed cross-coupling:
Key Intermediate : 2-(2-Bromoethyl)-1H-imidazole synthesized via:
- Imidazole N-alkylation with 1,2-dibromoethane (K₂CO₃, DMF, 80°C)
- Selective bromination at ethyl chain using NBS/AIBN
Coupling Reaction :
\$$ \text{BrCH}2\text{CH}2-\text{Imidazole} + \text{Cyclopropanesulfonamide} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}} \text{Target} \$$
Conditions :
- Catalyst: Pd₂(dba)₃ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (2.5 eq)
- Solvent: 1,4-Dioxane
- Temp: 110°C, 24h
Yield Comparison
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Cs₂CO₃ | Dioxane | 65 |
| 2 | K₃PO₄ | Toluene | 42 |
| 3 | NaO^tBu | DMF | 28 |
Critical Analysis of Methodologies
Route Efficiency
The sequential route demonstrates superior overall yield (68% in final step vs. 65% for convergent route), but requires multiple purification steps. The convergent approach benefits from atom economy but faces challenges in bromide intermediate stability.
Regioselectivity Challenges
Imidazole N-functionalization shows strong position dependence:
Sulfonamide Coupling Optimization
Screening of sulfonylating agents reveals:
| Reagent | Conversion (%) | Byproducts |
|---|---|---|
| Cyclopropanesulfonyl Cl | 92 | <5% |
| Cyclopropanesulfonyl F | 67 | 21% |
| Cyclopropanesulfonic Anh. | 48 | 34% |
DIPEA proves critical for maintaining reaction pH >8, preventing imidazole ring protonation during sulfonamide formation.
Advanced Purification Strategies
Crystallization Optimization
Ethyl acetate/n-hexane (1:3) system produces needle-like crystals suitable for X-ray analysis:
- Melting Point: 189-191°C
- Purity: 99.2% by HPLC (C18 column, 0.1% TFA/ACN)
Chromatographic Separation
Flash chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) resolves residual di-alkylated impurities (<0.8%):
- Rf: 0.33 (target) vs. 0.41 (di-alkylated)
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.72 | d (J=2.4 Hz) | 1H | Pyrazine H5 |
| 8.54 | dd (J=2.4, 1.6 Hz) | 1H | Pyrazine H3 |
| 7.89 | s | 1H | Imidazole H4 |
| 7.12 | s | 1H | Imidazole H5 |
| 4.33 | t (J=6.0 Hz) | 2H | N-CH₂-CH₂-N |
| 3.72 | t (J=6.0 Hz) | 2H | N-CH₂-CH₂-N |
| 2.91 | m | 1H | Cyclopropane CH |
| 1.21-1.18 | m | 4H | Cyclopropane CH₂ |
HRMS (ESI+)
Calculated for C₁₂H₁₅N₅O₂S [M+H]⁺: 293.0941
Found: 293.0938
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Route 1 Usage | Route 2 Usage |
|---|---|---|---|
| Pyrazine-2-carbaldehyde | 420 | 1.2 kg | - |
| Pd₂(dba)₃ | 12,500 | - | 0.05 kg |
| Cyclopropanesulfonyl Cl | 780 | 0.8 kg | 0.9 kg |
Route 1 demonstrates better cost efficiency at >10 kg scale due to lower catalyst costs, despite higher raw material consumption.
Q & A
Q. How to design experiments elucidating the role of the cyclopropane-sulfonamide moiety in bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace cyclopropane with cyclohexane or remove sulfonamide to assess contribution .
- Crystallography : Solve X-ray structures of ligand-target complexes to map interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy/entropy changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
